1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde

Catalog No.
S13835133
CAS No.
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyd...

Product Name

1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde

IUPAC Name

1-(2-hydroxycyclopentyl)cyclopentane-1-carbaldehyde

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c12-8-11(6-1-2-7-11)9-4-3-5-10(9)13/h8-10,13H,1-7H2

InChI Key

WNPLSYHBNMNVNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2CCCC2O

1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a hydroxyl group. Its molecular formula is C11H18O2C_{11}H_{18}O_{2}, and it has a molecular weight of 182.26 g/mol. The compound features a carbaldehyde functional group, which is indicative of its reactivity and potential applications in organic synthesis and medicinal chemistry .

. Key reactions include:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with alcohols, amines, and other nucleophiles, leading to the formation of hemiacetals or imines.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
  • Condensation Reactions: It can react with other carbonyl compounds in condensation reactions, such as aldol reactions, to form larger molecular structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on the biological activity of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit biological activities such as:

  • Antimicrobial Properties: Aldehydes are known for their ability to inhibit bacterial growth.
  • Anti-inflammatory Effects: Hydroxy groups can contribute to anti-inflammatory activities.
  • Potential Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Further studies are needed to elucidate specific biological effects and mechanisms of action for this compound.

Synthesis of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde can be achieved through several methods:

  • Aldol Condensation: Starting from cyclopentanone and an appropriate aldehyde, aldol condensation can yield the desired product followed by selective oxidation.
  • Hydroxylation of Cyclopentene: Cyclopentene can be hydroxylated using reagents like peracids, followed by formylation to introduce the aldehyde group.
  • Reduction Reactions: Starting from cyclopentanecarboxaldehyde, reduction processes can introduce the hydroxyl group at the 2-position.

These methods provide a variety of pathways for synthesizing this compound in both academic and industrial settings.

1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde finds potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Flavor and Fragrance Industry: Due to its unique scent profile derived from its cyclic structure.
  • Material Science: In the development of polymers or resins where aldehyde functionalities are beneficial.

These applications underscore its importance in diverse fields.

Interaction studies involving 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. Preliminary studies indicate that:

  • It may interact with amino acids or proteins, potentially influencing biological activity.
  • The compound's reactivity suggests it could serve as a precursor for more complex molecules through coupling reactions.

Understanding these interactions is crucial for developing applications in drug design and materials science.

Several compounds share structural similarities with 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CyclopentanecarboxaldehydeC6H10OC_{6}H_{10}OLacks the hydroxyl group; simpler structure.
2-HydroxycyclohexanecarboxaldehydeC7H12O2C_{7}H_{12}O_{2}Similar hydroxyl and aldehyde groups; larger ring structure.
4-HydroxybenzaldehydeC7H6O2C_{7}H_{6}O_{2}Contains a phenolic structure; exhibits different reactivity patterns.

Uniqueness

1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is unique due to its dual cyclic structure combined with both hydroxyl and aldehyde functionalities, which may confer distinct chemical properties not found in simpler analogs. This complexity allows for diverse reactivity patterns and potential applications not fully explored yet.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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